

Technical Guide: Binding Affinity of AT1 for BRD4 Bromodomains

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *BRD4 degrader AT1*

Cat. No.: *B606350*

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Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth technical overview of the binding affinity of ligands, with a focus on the Proteolysis Targeting Chimera (PROTAC) AT1, for the bromodomains of Bromodomain-containing protein 4 (BRD4). It includes quantitative data for representative BRD4 ligands, detailed experimental methodologies, and visualizations of pathways and workflows.

Introduction to BRD4 and the AT1 Degradator

Bromodomain-containing protein 4 (BRD4) is a key epigenetic reader and a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins.^{[1][2]} It plays a crucial role in regulating gene expression by binding to acetylated lysine residues on histones and transcription factors, thereby recruiting transcriptional machinery to specific genomic loci.^{[3][4]} ^[5] BRD4 possesses two highly conserved N-terminal bromodomains, BD1 and BD2, which are the primary sites of interaction with acetylated proteins and are major targets for therapeutic intervention in diseases like cancer and inflammation.^{[4][6][7]}

AT1 is a small-molecule PROTAC designed to specifically target BRD4 for degradation.^[1] Unlike traditional inhibitors that merely block the function of a protein, PROTACs like AT1 induce the selective removal of the target protein from the cell. They achieve this by acting as a bridge between the target protein (BRD4) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of BRD4 by the proteasome. Understanding the

binding affinity of the BRD4-targeting component of AT1 to its bromodomains is fundamental to characterizing its potency and selectivity.

Quantitative Analysis of Ligand Binding to BRD4 Bromodomains

The binding affinity of a ligand to its target is a critical parameter in drug development, typically quantified by the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50). While AT1 is established as a BRD4 degrader, specific quantitative binding affinity data for its warhead to the individual BRD4 bromodomains is not available in the provided search results.

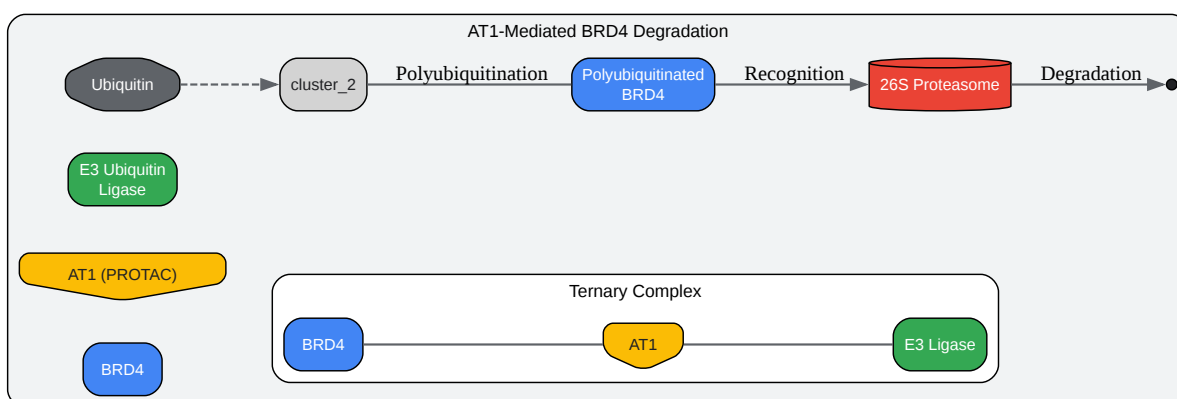
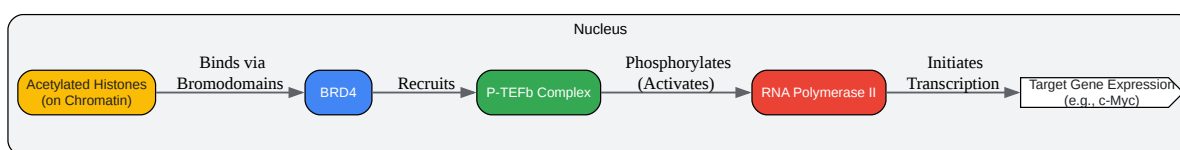
However, to provide a clear context for the range and methods of affinity measurement for BRD4-targeting compounds, the table below summarizes data for other well-characterized BRD4 inhibitors.

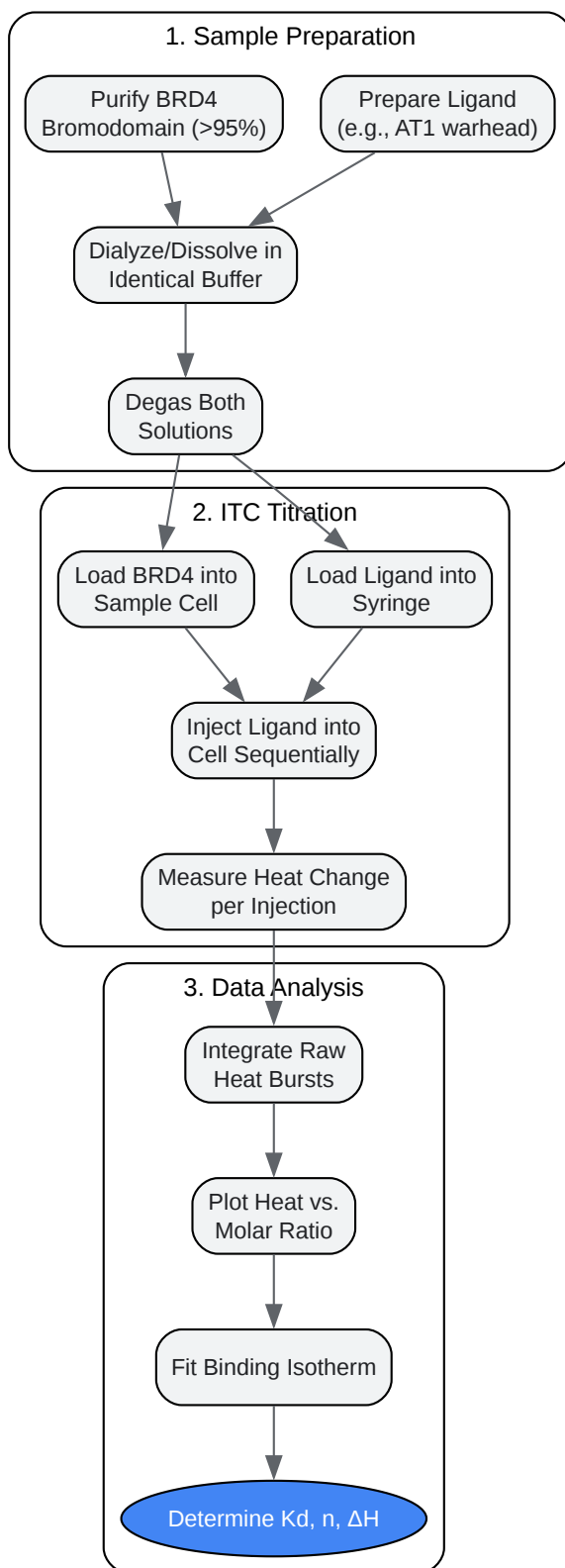
Compound	Target Domain(s)	Assay Method	Affinity Metric	Value	Reference
JQ1	BRD4 BD1	AlphaScreen	IC50	77 nM	[4] [8]
BRD4 BD2	AlphaScreen	IC50	33 nM	[4] [8]	
BI-2536	BRD4 BD1	Isothermal Titration Calorimetry (ITC)	Kd	37 ± 3 nM	[9]
TG-101209	BRD4 BD1	Isothermal Titration Calorimetry (ITC)	Kd	123 ± 18 nM	[9]
Resveratrol	BRD4 BD1	Isothermal Titration Calorimetry (ITC)	Kd	6.6 µM	[10]

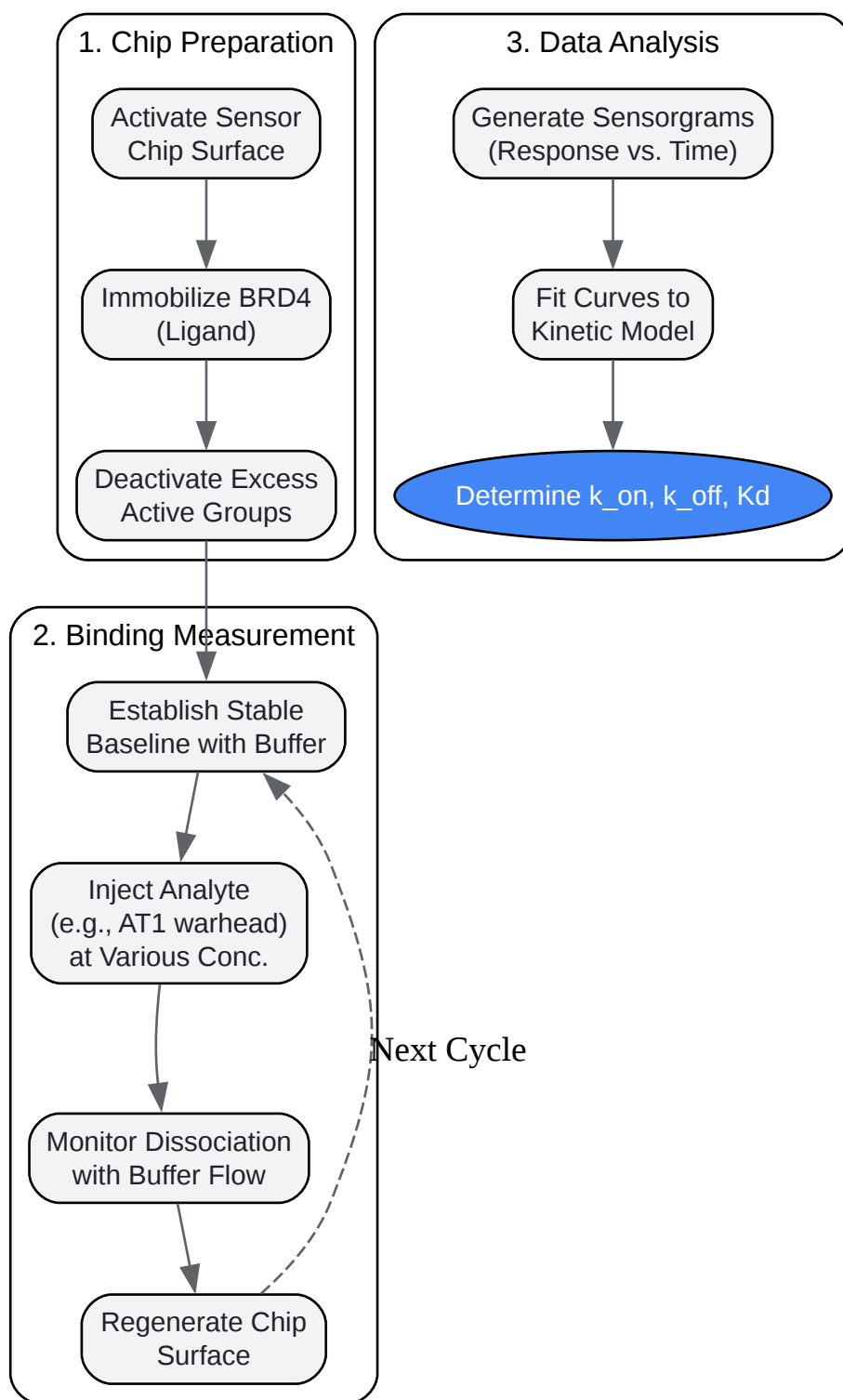
Signaling Pathways and Mechanism of Action

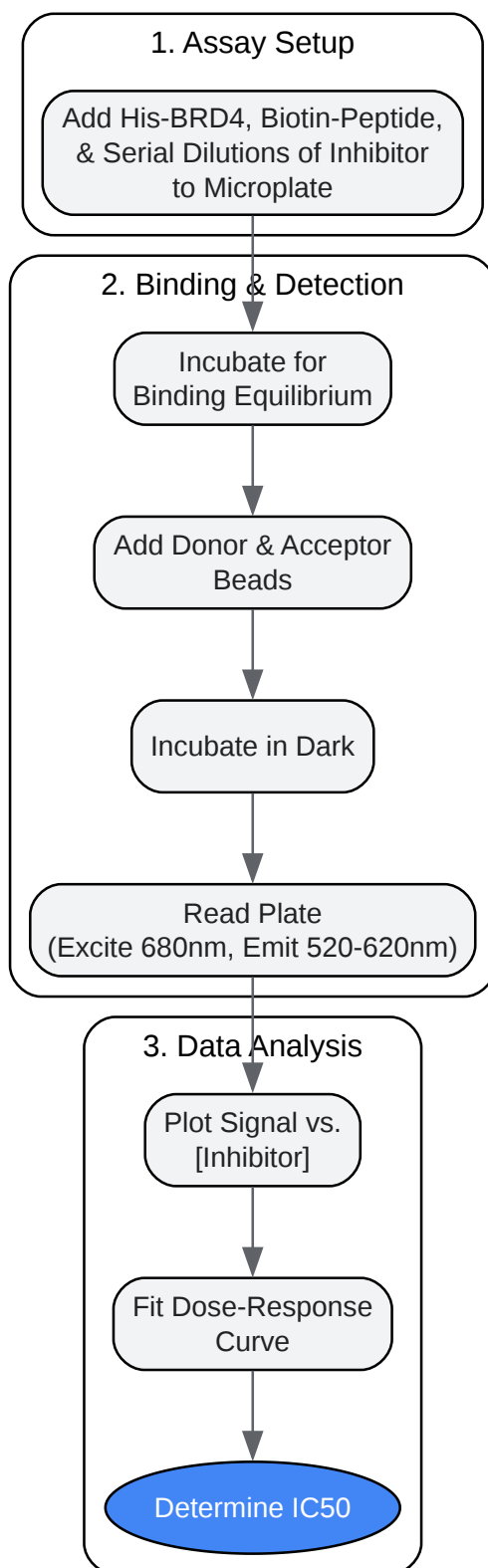
Native BRD4 Signaling Pathway

BRD4 functions by recognizing and binding to acetylated histones at promoter and enhancer regions. This binding event serves as a scaffold to recruit the Positive Transcription Elongation Factor b (P-TEFb) complex.[7] The P-TEFb complex then phosphorylates RNA Polymerase II, stimulating transcriptional elongation and subsequent gene expression, particularly of oncogenes like c-Myc.[7][11]









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